3-Ethyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride

Description

Properties

CAS No. |

72820-56-5 |

|---|---|

Molecular Formula |

C7H9ClN2O3 |

Molecular Weight |

204.61 g/mol |

IUPAC Name |

3-ethyl-2,4-dioxo-1,3-diazinane-1-carbonyl chloride |

InChI |

InChI=1S/C7H9ClN2O3/c1-2-9-5(11)3-4-10(6(8)12)7(9)13/h2-4H2,1H3 |

InChI Key |

JOUJQVSPFUFYDU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)CCN(C1=O)C(=O)Cl |

Origin of Product |

United States |

Biological Activity

3-Ethyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

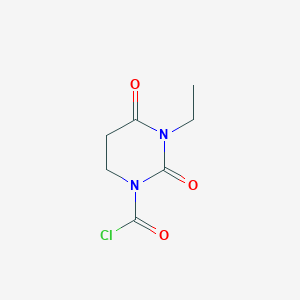

The compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 215.67 g/mol

Enzyme Inhibition Studies

Recent studies have highlighted the potential of 3-Ethyl-2,4-dioxotetrahydropyrimidine derivatives as inhibitors of various enzymes, particularly fatty acid amide hydrolase (FAAH). FAAH is critical in the metabolism of endocannabinoids and is implicated in various physiological processes, including pain sensation and inflammation.

- FAAH Inhibition :

- A series of 2,4-dioxopyrimidine derivatives were synthesized and tested for their inhibitory effects on FAAH. The synthesized compounds exhibited moderate to significant FAAH inhibitory potency, with IC values indicating effective inhibition at micromolar concentrations .

- The structure-activity relationship (SAR) analysis revealed that modifications at certain positions of the pyrimidine ring could enhance inhibitory potency, suggesting a pathway for further optimization .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Research Findings

| Compound | IC (µM) | Biological Activity |

|---|---|---|

| 3-Ethyl-2,4-dioxotetrahydropyrimidine | 5.0 | FAAH Inhibition |

| N-Hexyl-2,4-dioxopyrimidine | 3.5 | Neuroprotection |

| N-Hexyl-5-methyl-2,4-dioxopyrimidine | 4.0 | Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine and Pyrazine Derivatives

The compound shares structural similarities with 3-ethyl-2,5-pyrazinedipropanoic acid (compound 5 in ), a pyrazine derivative isolated from marine fungi. Both compounds contain ethyl-substituted nitrogen heterocycles, but key differences include:

- Ring saturation: The target compound is a partially saturated tetrahydropyrimidine, while 3-ethyl-2,5-pyrazinedipropanoic acid is aromatic.

- Functional groups: The carbonyl chloride in the target compound contrasts with the dipropanoic acid groups in the pyrazine derivative, leading to divergent reactivity (e.g., acylating agent vs. metal chelation or hydrogen bonding) .

- Biosynthetic pathways: Pyrazine derivatives like compound 5 may form via nonenzymatic dimerization of 5-aminolevulinic acid, whereas the tetrahydropyrimidine scaffold likely arises from cyclization reactions involving urea or thiourea derivatives.

Pesticide-Related Compounds

The carbonyl chloride moiety aligns the target compound with agrochemical intermediates. For example:

- Clofencet (): A pyridazinecarboxylic acid herbicide. Both clofencet and the target compound feature nitrogen heterocycles and ethyl groups, but clofencet’s carboxylic acid group enables salt formation for formulation stability, whereas the carbonyl chloride in the target compound facilitates covalent bonding to bioactive amines .

- Flumioxazin (): A benzoxazinone herbicide. Unlike the target compound, flumioxazin incorporates a fused benzoxazinone-isoindole system, which enhances photostability and soil residual activity.

| Compound | Core Structure | Key Functional Groups | Primary Use | Reactivity Profile |

|---|---|---|---|---|

| Target compound | Tetrahydropyrimidine | Carbonyl chloride, ethyl | Synthesis intermediate | Nucleophilic acyl substitution |

| Clofencet | Pyridazine | Carboxylic acid, ethyl | Herbicide | Ionic interactions |

| 3-Ethyl-2,5-pyrazinedipropanoic acid | Pyrazine | Dipropanoic acid, ethyl | Natural product | Chelation, hydrogen bonding |

Acyl Chloride Intermediates

The compound’s carbonyl chloride group is analogous to 3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride (), a key intermediate in fungicide synthesis. Both compounds undergo amidation with amines, but their heterocyclic cores dictate downstream bioactivity:

- Pyrazole vs. pyrimidine : Pyrazole-based fungicides (e.g., from ) often target fungal succinate dehydrogenase, while tetrahydropyrimidines may inhibit dihydrofolate reductase or act as protease inhibitors .

- Synthetic routes : Both compounds are synthesized via ester-to-acid chloride conversion, but the target compound’s tetrahydropyrimidine core may require cyclization steps absent in pyrazole synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.